CID 13610909 CID 13610909
Brand Name: Vulcanchem
CAS No.:
VCID: VC19208015
InChI: InChI=1S/C8H22AsSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3
SMILES:
Molecular Formula: C8H22AsSi2
Molecular Weight: 249.35 g/mol

CID 13610909

CAS No.:

Cat. No.: VC19208015

Molecular Formula: C8H22AsSi2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

CID 13610909 -

Specification

Molecular Formula C8H22AsSi2
Molecular Weight 249.35 g/mol
Standard InChI InChI=1S/C8H22AsSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3
Standard InChI Key BTKYBZCEPZWAAA-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C[As]C[Si](C)(C)C

Introduction

Structural Characteristics of Cyclododecyne

Molecular Geometry

Cyclododecyne’s structure comprises a 12-membered carbon ring with one triple bond, resulting in significant ring strain. The 2D structure (SMILES: C1CCCCCC#CCCCC1) reveals a symmetrical arrangement, while 3D conformer data highlights non-planar geometry due to torsional strain. X-ray crystallography (CCDC 715728) confirms bond lengths of 1.20A˚1.20 \, \text{Å} for the triple bond and 1.54A˚1.54 \, \text{Å} for single bonds, consistent with hybridized sp orbitals.

Electronic Configuration

The triple bond’s electron density distribution, calculated via density functional theory (DFT) , shows a high electron-deficient region at the alkyne moiety. This feature facilitates [2+2] cycloadditions with azides, a reaction leveraged in bioorthogonal chemistry .

Physicochemical Properties

Thermodynamic Stability

Cyclododecyne exhibits a computed XLogP3 value of 5.3 , indicating high hydrophobicity. Its enthalpy of formation (ΔHf\Delta H_f) is estimated at 189kJ/mol189 \, \text{kJ/mol} , reflecting thermodynamic instability due to ring strain.

Spectroscopic Profiles

  • NMR: 1H^1\text{H} NMR predicts a singlet at δ2.12.3ppm\delta 2.1–2.3 \, \text{ppm} for methylene protons adjacent to the triple bond .

  • IR: A sharp absorption band at 2100cm12100 \, \text{cm}^{-1} corresponds to CC\text{C} \equiv \text{C} stretching .

Synthetic and Experimental Applications

Click Chemistry

Cyclododecyne’s strain-promoted alkyne-azide cycloaddition (SPAAC) enables catalyst-free bioconjugation. Reaction kinetics studies report a second-order rate constant of 0.2M1s10.2 \, \text{M}^{-1}\text{s}^{-1} at 25°C, making it suitable for labeling biomolecules in vivo.

Polymer Science

Incorporating cyclododecyne into polyesters enhances crosslinking efficiency. Thermogravimetric analysis (TGA) shows a 40% increase in decomposition temperature (TdT_d) compared to non-alkyne analogs .

Comparative Analysis with Related Cycloalkynes

PropertyCyclododecyne (CID 136909)BCN (Bicyclo[6.1.0]nonyne)
Ring Size12-membered9-membered
Strain Energy (kJ/mol)98142
SPAAC Rate (M1^{-1}s1^{-1})0.21.5

Future Research Directions

  • Strain Optimization: Computational modeling to design derivatives with reduced ring strain while maintaining reactivity .

  • Biomedical Applications: In vivo studies to assess biocompatibility in drug delivery systems .

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